molecular formula C9H11BrIN5 B13964441 N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine

N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine

Cat. No.: B13964441
M. Wt: 396.03 g/mol
InChI Key: RJNIFHAXDZCORI-UHFFFAOYSA-N
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Description

N1-(6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine typically involves the functionalization of imidazo[1,2-a]pyrazine scaffolds. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

N1-(6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine is unique due to its specific combination of bromine and iodine atoms within the imidazo[1,2-a]pyrazine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H11BrIN5

Molecular Weight

396.03 g/mol

IUPAC Name

N'-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine

InChI

InChI=1S/C9H11BrIN5/c10-6-5-16-7(11)4-14-9(16)8(15-6)13-3-1-2-12/h4-5H,1-3,12H2,(H,13,15)

InChI Key

RJNIFHAXDZCORI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)NCCCN)Br)I

Origin of Product

United States

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